molecular formula C23H24Br2N6S2 B12911545 Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane CAS No. 62575-59-1

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane

Katalognummer: B12911545
CAS-Nummer: 62575-59-1
Molekulargewicht: 608.4 g/mol
InChI-Schlüssel: AIZDXMYXWDFFDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with bromophenyl and propylthio groups

Vorbereitungsmethoden

The synthesis of Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of bromophenyl and propylthio groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Analyse Chemischer Reaktionen

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert the bromophenyl groups to phenyl groups.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other substituents. Common reagents used in these reactions include bromine, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets through its bromophenyl and propylthio groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazole derivatives with different substituents. Compared to these compounds, Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific combination of bromophenyl and propylthio groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-(4-bromophenyl)-1,2,4-triazole
  • 5-(propylthio)-1,2,4-triazole These compounds share structural similarities but differ in their specific substituents and resulting properties.

Eigenschaften

CAS-Nummer

62575-59-1

Molekularformel

C23H24Br2N6S2

Molekulargewicht

608.4 g/mol

IUPAC-Name

4-(4-bromophenyl)-3-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C23H24Br2N6S2/c1-3-13-32-22-28-26-20(30(22)18-9-5-16(24)6-10-18)15-21-27-29-23(33-14-4-2)31(21)19-11-7-17(25)8-12-19/h5-12H,3-4,13-15H2,1-2H3

InChI-Schlüssel

AIZDXMYXWDFFDQ-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CC3=NN=C(N3C4=CC=C(C=C4)Br)SCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.